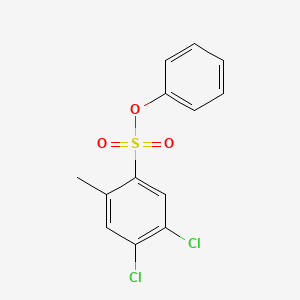

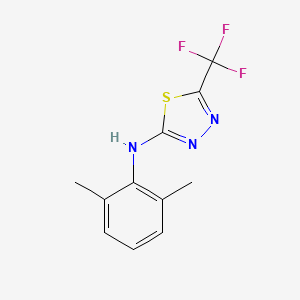

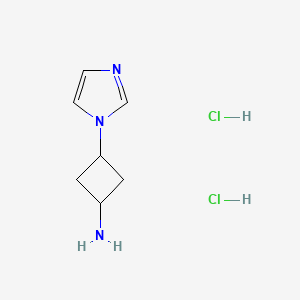

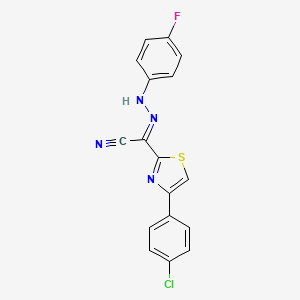

N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, also known as DTG, is a chemical compound that belongs to the thiadiazole family. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Degradation of Nitrogen-containing Hazardous Compounds

Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving treatment schemes' efficacy. A review by Bhat and Gogate (2021) highlights the degradation efficiencies of AOPs for aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, emphasizing the global concern for toxic amino-compounds in water and the need for developing technologies focusing on their degradation (Bhat & Gogate, 2021).

Synthesis and Biological Applications of Thiazolidines

Research on thiazolidine motifs, including thiadiazoles, has shown that they act as a bridge between organic synthesis and medicinal chemistry. Sahiba et al. (2020) reviewed systematic approaches for synthesizing thiazolidine and its derivatives, highlighting their diverse therapeutic and pharmacological activity and emphasizing the importance of novel synthesis methods for enhancing selectivity, purity, and pharmacokinetic activity (Sahiba et al., 2020).

Kinetics and Mechanism of Formation and Destruction of N-nitrosodimethylamine

Sharma (2012) provides an overview of the mechanism of formation of N-nitrosodimethylamine (NDMA) in water, detailing the kinetics of reactions with disinfectants and the proposed mechanisms for NDMA transformations. This study underscores the complexity of NDMA's formation and destruction, offering insights into addressing this water contaminant (Sharma, 2012).

Contamination and Removal of Sulfamethoxazole

Prasannamedha and Kumar (2020) reviewed the occurrence, destiny, toxicity effects, and removal technologies of Sulfamethoxazole, a persistent organic pollutant, from aqueous solutions. The review emphasizes the significance of developing sustainable technology for removing toxic contaminants via adsorption or photocatalytic degradation (Prasannamedha & Kumar, 2020).

Synthesis and Biological Significances of 1,3,4-thiadiazolines

Yusuf and Jain (2014) explored various synthetic methods for 1,3,4-thiadiazoline and related compounds, emphasizing their pharmaceutical significance against different fungal and bacterial strains. This review highlights the importance of thiadiazolines in developing new drugs with potent biological activity (Yusuf & Jain, 2014).

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3S/c1-6-4-3-5-7(2)8(6)15-10-17-16-9(18-10)11(12,13)14/h3-5H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKVYPGJVFIFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NN=C(S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

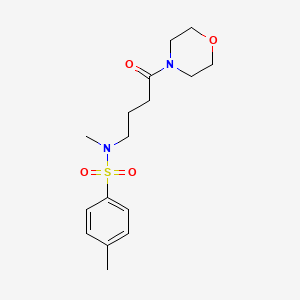

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2592876.png)

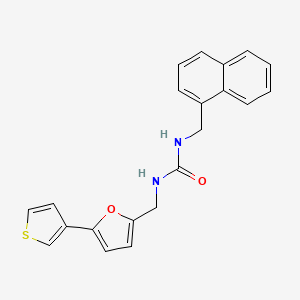

![2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592881.png)

![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2592890.png)

![ethyl 2-(8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2592895.png)

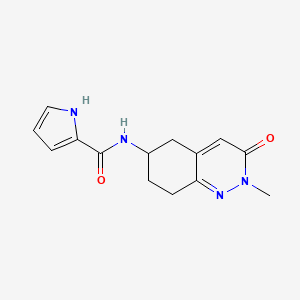

![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2592897.png)